molecular formula C12H17N B1460723 1-cyclopropyl-N-(4-methylbenzyl)methanamine CAS No. 1019561-11-5

1-cyclopropyl-N-(4-methylbenzyl)methanamine

Cat. No.: B1460723
CAS No.: 1019561-11-5
M. Wt: 175.27 g/mol
InChI Key: RJYWSCXTJNOARU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-N-(4-methylbenzyl)methanamine is an organic compound with the molecular formula C12H17N. This compound is characterized by the presence of a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 4-methylbenzyl group.

Preparation Methods

The synthesis of 1-cyclopropyl-N-(4-methylbenzyl)methanamine typically involves the following steps:

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using advanced catalytic systems and continuous flow reactors.

Chemical Reactions Analysis

1-Cyclopropyl-N-(4-methylbenzyl)methanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Cyclopropyl-N-(4-methylbenzyl)methanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-cyclopropyl-N-(4-methylbenzyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing biochemical processes within cells. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-Cyclopropyl-N-(4-methylbenzyl)methanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-cyclopropyl-N-[(4-methylphenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-10-2-4-11(5-3-10)8-13-9-12-6-7-12/h2-5,12-13H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYWSCXTJNOARU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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